An In-depth Technical Guide to N-(4-Phenylthiobenzyl) Fenticonazole Chloride
An In-depth Technical Guide to N-(4-Phenylthiobenzyl) Fenticonazole Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride, a quaternary ammonium derivative of the well-established imidazole antifungal agent, Fenticonazole. We delve into the molecule's core chemical structure, elucidating its key features through a discussion of expected spectroscopic signatures. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol for its synthesis via N-alkylation of Fenticonazole. The guide further explores the physicochemical properties and discusses the potential biological mechanism of action, contextualized by the known antifungal activity of its parent compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel Fenticonazole analog.
Introduction: The Rationale for Fenticonazole Derivatization
Fenticonazole is a broad-spectrum antimycotic agent belonging to the imidazole class, widely recognized for its efficacy against dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3][4] By blocking this cytochrome P450-dependent enzyme, Fenticonazole depletes ergosterol, the fungal equivalent of cholesterol, leading to compromised membrane integrity and eventual cell death.[3][5] Additionally, it exhibits secondary actions, including the inhibition of secreted acid protease in Candida albicans and the blockade of cytochrome oxidases, contributing to its potent fungicidal effect.[1][5][6]
The strategic chemical modification of established drug scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing potency, altering pharmacokinetic profiles, or overcoming microbial resistance. N-(4-Phenylthiobenzyl) Fenticonazole Chloride emerges from this paradigm. As a quaternary ammonium salt of Fenticonazole, its structure suggests a deliberate modification to introduce a permanent positive charge and a second phenylthiobenzyl moiety. This guide provides a foundational technical overview of this specific chemical entity, from its structural verification to its synthesis and potential biological implications.
Chemical Identity and Structural Elucidation
The precise identification and structural confirmation of a novel compound are paramount. This section details the fundamental chemical properties and outlines the expected spectroscopic data for N-(4-Phenylthiobenzyl) Fenticonazole Chloride.
Systematic Identification
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IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylsulfanyl)phenyl]methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium chloride[7]
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Molecular Formula: C₃₇H₃₁Cl₂N₂OS₂⁺·Cl⁻[7]
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CAS Number: 80639-92-5
Chemical Structure
The structure consists of the core Fenticonazole scaffold, which is characterized by an imidazole ring linked to a 2-(2,4-dichlorophenyl)ethyl ether moiety. In this derivative, the second nitrogen atom of the imidazole ring is alkylated with a 4-phenylthiobenzyl group, resulting in a positively charged imidazolium cation, which is paired with a chloride anion.
Caption: 2D structure of N-(4-Phenylthiobenzyl) Fenticonazole Chloride.
Physicochemical Properties
The introduction of a quaternary ammonium center is expected to significantly alter the physicochemical properties compared to the parent Fenticonazole molecule, most notably increasing its polarity and potentially its water solubility.
| Property | Value / Description | Source |
| Molecular Formula | C₃₇H₃₁Cl₂N₂OS₂⁺·Cl⁻ | [7] |
| Molecular Weight | 690.15 g/mol | [7] |
| Stereochemistry | Racemic | [7] |
| Physical Form | Expected to be a solid at room temperature. | Inferred |
| Solubility | Parent Fenticonazole is soluble in methanol, ethanol, and chloroform, but poorly soluble in water (<0.1 mg/mL). The chloride salt form is expected to have enhanced aqueous solubility. | [8] |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, a robust structural hypothesis can be formed by predicting the characteristic signals based on the known functional groups.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Complex multiplets for the dichlorophenyl, and two distinct sets of signals for the two phenylthiobenzyl groups. Protons adjacent to sulfur and the imidazolium ring will be shifted downfield. Imidazolium Protons (δ 8.5-9.5 ppm): Deshielded protons on the imidazolium ring, with the proton between the two nitrogens being the most downfield. Methylene Protons (δ 5.0-6.0 ppm): Two distinct singlets or AB quartets for the -CH₂- groups of the benzyl substituents. Aliphatic Protons (δ 4.0-5.5 ppm): Complex signals for the -CH- and -CH₂- protons of the ethyl bridge, coupled to each other. |
| ¹³C NMR | Aromatic Carbons (δ 120-150 ppm): Numerous signals corresponding to the carbons of the four aromatic rings. Carbons bonded to chlorine and sulfur will have distinct chemical shifts. Imidazolium Carbons (δ 120-140 ppm): Signals for the carbons of the positively charged imidazole ring. Ether/Alkyl Carbons (δ 50-85 ppm): Signals for the benzylic carbons, the chiral -CH- carbon, and the -CH₂- carbons of the ethyl linker. |
| FTIR (cm⁻¹) | C-H stretch (aromatic): ~3050-3100 C-H stretch (aliphatic): ~2850-3000 C=C and C=N stretch: ~1450-1600 (aromatic and imidazole rings) C-O-C stretch (ether): ~1050-1150 C-S stretch: ~680-710 C-Cl stretch: ~750-850 |
| Mass Spec (ESI+) | Molecular Ion (M⁺): A prominent peak at m/z 654.69, corresponding to the cationic portion (C₃₇H₃₁Cl₂N₂OS₂⁺). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. Key Fragments: Expect fragmentation via cleavage of the ether bond and loss of the benzyl groups. |
Synthesis and Purification
The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride logically proceeds from the parent Fenticonazole molecule through a direct N-alkylation reaction.
Proposed Synthetic Pathway
The synthesis of Fenticonazole itself is well-documented and typically involves the condensation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 4-(phenylthio)benzyl chloride.[9] To obtain the target quaternary salt, Fenticonazole is treated with an additional equivalent of 4-(phenylthio)benzyl chloride under appropriate conditions to alkylate the remaining nitrogen atom on the imidazole ring.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis and isolation of the target compound.
Objective: To synthesize N-(4-Phenylthiobenzyl) Fenticonazole Chloride from Fenticonazole.
Materials:
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Fenticonazole (1.0 eq)
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4-(Phenylthio)benzyl chloride (1.1 eq)[10]
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Anhydrous Acetonitrile (solvent)
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Diethyl ether (for precipitation/washing)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Fenticonazole (1.0 eq).
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Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely (approx. 10 mL per gram of Fenticonazole).
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Reagent Addition: Add 4-(phenylthio)benzyl chloride (1.1 eq) to the solution at room temperature.
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Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the Fenticonazole spot and the appearance of a new, more polar spot at the baseline indicates product formation.
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Workup: After completion, cool the reaction mixture to room temperature. Slowly add diethyl ether to the stirred solution until a precipitate forms.
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Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove unreacted starting materials and impurities.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure N-(4-Phenylthiobenzyl) Fenticonazole Chloride as a crystalline solid.
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Characterization: Dry the final product under vacuum and characterize using NMR, FTIR, and Mass Spectrometry to confirm its structure and purity.
Biological Context and Proposed Mechanism of Action
The biological activity of N-(4-Phenylthiobenzyl) Fenticonazole Chloride is predicted to be rooted in the established antifungal properties of its parent molecule, potentially augmented by its structural modifications.
Core Antifungal Mechanism
Like all azole antifungals, the primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3][4] The disruption of this pathway is the fundamental basis for its antifungal effect.
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